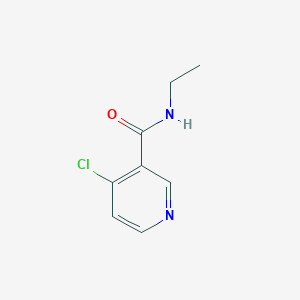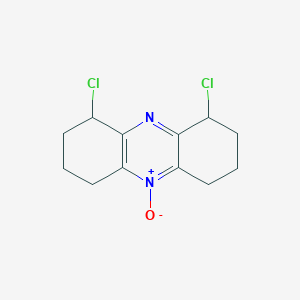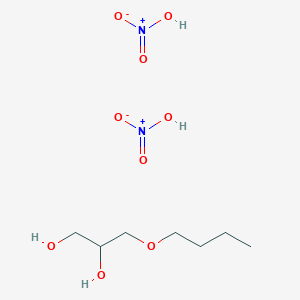
3-Butoxypropane-1,2-diol;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butoxypropane-1,2-diol is an organic compound with the molecular formula C₇H₁₆O₃. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms. This compound is often used in various chemical reactions and industrial applications due to its unique properties. When combined with nitric acid, it forms a compound that has significant applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Butoxypropane-1,2-diol can be synthesized through the reaction of 1,2-propanediol with butanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3-butoxypropane-1,2-diol involves the continuous flow process where 1,2-propanediol and butanol are mixed in a reactor with an acid catalyst. The reaction mixture is heated, and the product is continuously removed and purified to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Butoxypropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aldehydes or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Halides or other substituted compounds.
Scientific Research Applications
3-Butoxypropane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It is used in the preparation of various biological compounds.
Medicine: It is investigated for its potential use in drug formulations.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-butoxypropane-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, facilitating various chemical reactions. In biological systems, it can interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediol: Similar in structure but lacks the butoxy group.
Butane-1,2-diol: Similar but has a different alkyl group.
Ethane-1,2-diol: A simpler diol with only two carbon atoms.
Uniqueness
3-Butoxypropane-1,2-diol is unique due to the presence of the butoxy group, which imparts different chemical and physical properties compared to other diols. This makes it suitable for specific applications where other diols may not be effective.
Properties
CAS No. |
62908-46-7 |
|---|---|
Molecular Formula |
C7H18N2O9 |
Molecular Weight |
274.23 g/mol |
IUPAC Name |
3-butoxypropane-1,2-diol;nitric acid |
InChI |
InChI=1S/C7H16O3.2HNO3/c1-2-3-4-10-6-7(9)5-8;2*2-1(3)4/h7-9H,2-6H2,1H3;2*(H,2,3,4) |
InChI Key |
TVFUHVTWBVSYEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(CO)O.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


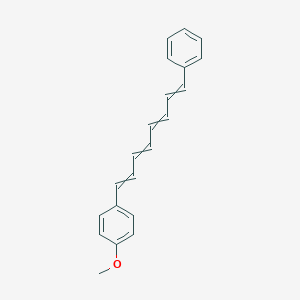

![8-Methoxy-4-(2-methoxyphenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14520227.png)
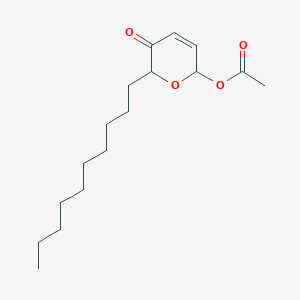
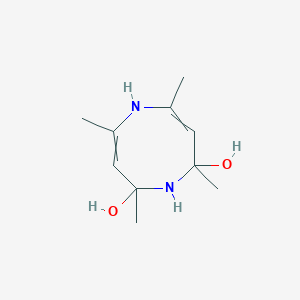
![N-Propyl-4-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide](/img/structure/B14520239.png)
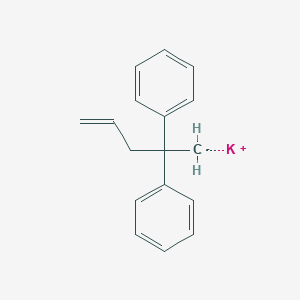
![Diethyl [9-(pentylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14520251.png)

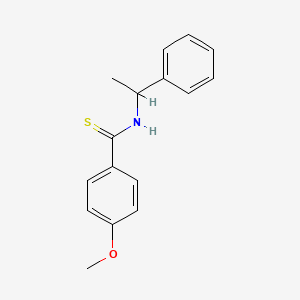

![Methyl 2,5-dibromo-3-[(4-oxoazetidin-2-yl)oxy]pentanoate](/img/structure/B14520280.png)
